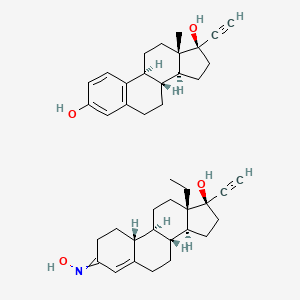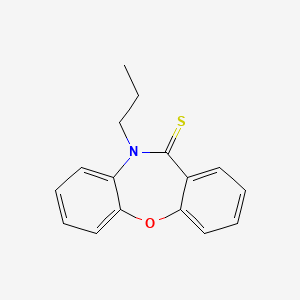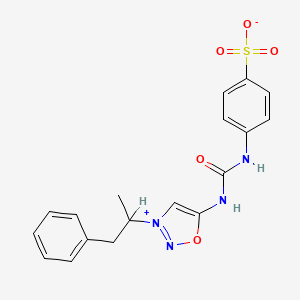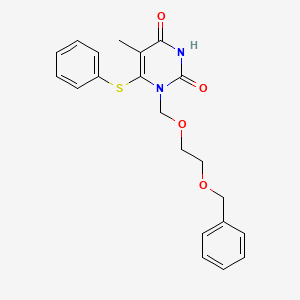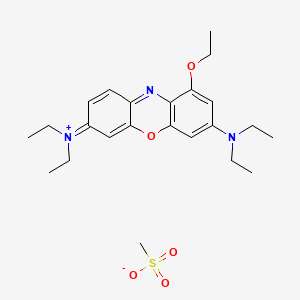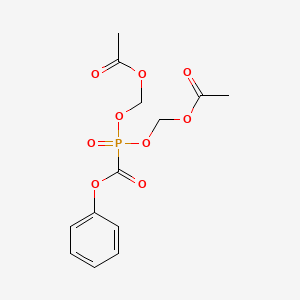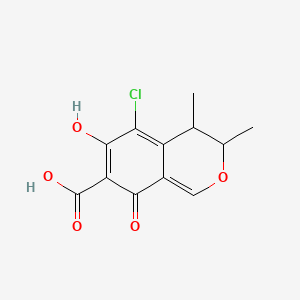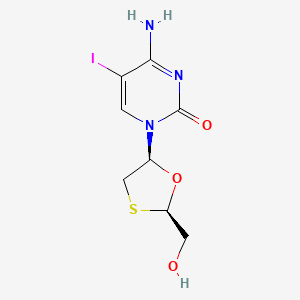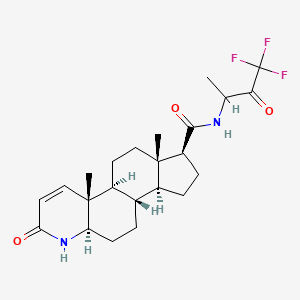
(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is a synthetic compound that belongs to the class of steroidal molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide typically involves multi-step organic reactions The starting material is usually a steroidal precursor, which undergoes several chemical transformations including oxidation, reduction, and substitution reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and the employment of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the 3-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Trifluoromethyl iodide, trifluoroacetic anhydride
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated steroidal compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of steroidal molecules under various chemical conditions.
Biology
Biologically, (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is investigated for its potential as a hormone analog. It may interact with hormone receptors and influence biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer. Its ability to modulate hormone activity makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets such as hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Finasteride: A 4-azaandrost-1-ene derivative used in the treatment of benign prostatic hyperplasia.
Dutasteride: Another 4-azaandrost-1-ene derivative with similar applications as finasteride.
Uniqueness
What sets (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide apart is the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its stability, bioavailability, and interaction with biological targets.
Propiedades
Número CAS |
155651-61-9 |
|---|---|
Fórmula molecular |
C23H31F3N2O3 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H31F3N2O3/c1-12(19(30)23(24,25)26)27-20(31)16-6-5-14-13-4-7-17-22(3,11-9-18(29)28-17)15(13)8-10-21(14,16)2/h9,11-17H,4-8,10H2,1-3H3,(H,27,31)(H,28,29)/t12?,13-,14-,15-,16+,17+,21-,22+/m0/s1 |
Clave InChI |
QNXAOMLOAUKAIA-OSJFWVIPSA-N |
SMILES isomérico |
CC(C(=O)C(F)(F)F)NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
SMILES canónico |
CC(C(=O)C(F)(F)F)NC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




